molecular formula C15H13FIN5O B10889508 N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

N-[1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-4-iodo-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B10889508
M. Wt: 425.20 g/mol
InChI Key: FXJVBJFGSWLJKZ-UHFFFAOYSA-N
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Description

N~3~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorobenzyl and iodo groups in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

The synthesis of N3-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Introduction of the fluorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-fluorobenzyl halides in the presence of a base such as potassium carbonate.

    Carboxamide formation: The final step involves the reaction of the iodinated pyrazole derivative with an appropriate amine or amide under suitable conditions to form the carboxamide group.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

N~3~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Substitution reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present. For example, the carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds. This involves the use of palladium catalysts and boronic acids or esters.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Medicinal chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific receptors or enzymes. Its unique structure may confer selectivity and potency in binding to biological targets.

    Biological studies: The compound can be used in studies to investigate its effects on cellular processes and pathways. This includes its potential as an inhibitor or activator of specific proteins or enzymes.

    Materials science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity. Its unique structure may allow for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of N3-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The fluorobenzyl and iodo groups in its structure may facilitate binding to certain receptors or enzymes, leading to modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

N~3~-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

The uniqueness of N3-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to these similar compounds.

Properties

Molecular Formula

C15H13FIN5O

Molecular Weight

425.20 g/mol

IUPAC Name

N-[1-[(2-fluorophenyl)methyl]pyrazol-3-yl]-4-iodo-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C15H13FIN5O/c1-21-9-12(17)14(20-21)15(23)18-13-6-7-22(19-13)8-10-4-2-3-5-11(10)16/h2-7,9H,8H2,1H3,(H,18,19,23)

InChI Key

FXJVBJFGSWLJKZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NN(C=C2)CC3=CC=CC=C3F)I

Origin of Product

United States

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